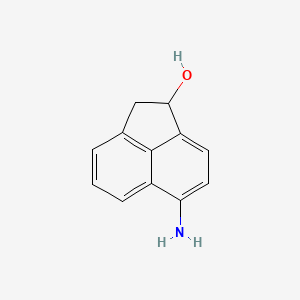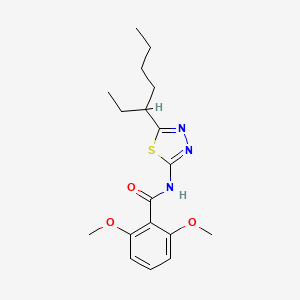
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H18O It is a derivative of indane, a bicyclic hydrocarbon, and features a methoxy group and two methyl groups attached to the indane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with indane or its derivatives.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl magnesium bromide (CH3MgBr) or methyl lithium (CH3Li).
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to facilitate the methylation and functionalization reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methylindane: Similar structure but lacks the methoxy group.
2-methylindane: Similar structure with a methyl group at a different position.
4-methylindane: Methyl group attached to the benzene ring.
5-methylindane: Another positional isomer with a methyl group on the benzene ring.
Uniqueness
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical and biological properties compared to other indane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| 84363-50-8 | |
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-methoxy-2,2-dimethyl-1,3-dihydroindene |
InChI |
InChI=1S/C12H16O/c1-12(2)8-9-6-4-5-7-10(9)11(12)13-3/h4-7,11H,8H2,1-3H3 |
Clé InChI |
RHNOVDGFHCFLEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C1OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



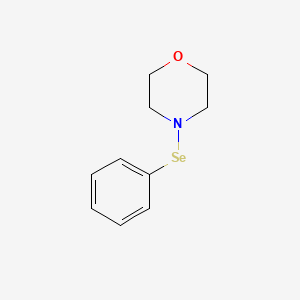
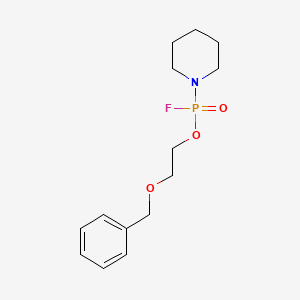
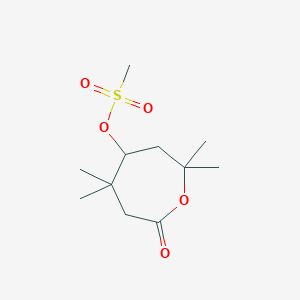
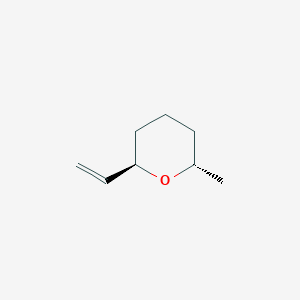

![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
